An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-PFP ester is a sophisticated heterobifunctional crosslinker meticulously engineered for advanced bioconjugation applications.[1] This reagent seamlessly integrates three key components: a highly reactive methyltetrazine moiety for bioorthogonal "click chemistry," a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.[1][2] This unique combination of functionalities makes it an invaluable tool in the development of cutting-edge therapeutics and diagnostics, most notably in the construction of antibody-drug conjugates (ADCs).[1][3]
The PFP ester allows for the efficient and stable covalent attachment to primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a robust amide bond.[4][] The PEG8 spacer enhances solubility in aqueous media, mitigates steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[6] The methyltetrazine group enables an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule, a cornerstone of modern click chemistry.[1][7] This dual reactivity provides researchers with precise control over the assembly of complex biomolecular architectures.[1]
Physicochemical and Reactive Properties
The performance of Methyltetrazine-PEG8-PFP ester in bioconjugation is underpinned by its distinct physicochemical and reactive characteristics. The following tables summarize key quantitative data for the linker and its reactive components.
| Property | Value | Source(s) |
| Chemical Formula | C34H43F5N4O11 | [8] |
| Molecular Weight | 778.7 g/mol | [8] |
| CAS Number | 2353409-49-9 | [8] |
| Purity | >95% - 98% | [8] |
| Solubility | Soluble in DMSO, DMF, CH2Cl2 | [8] |
| Storage Conditions | -20°C, protected from light and moisture | [1][8] |
| PEG8 Spacer Arm Length | ~29.8 Å | |
| Number of PEG Units | 8 |
Table 1: Physicochemical Properties of Methyltetrazine-PEG8-PFP ester.
| Parameter | Value/Condition | Source(s) |
| PFP Ester Reaction Target | Primary and secondary amines | [4][] |
| Optimal pH for PFP Ester-Amine Reaction | 7.2 - 8.5 | [2] |
| Methyltetrazine Reaction Partner | trans-cyclooctene (TCO) | [1][7] |
| Methyltetrazine-TCO Reaction Type | Inverse electron-demand Diels-Alder (IEDDA) cycloaddition | [7] |
| Second-Order Rate Constant (Methyltetrazine-TCO) | Up to 1 x 10^6 M⁻¹s⁻¹ | [7] |
| PFP Ester Stability | More resistant to hydrolysis than NHS esters | [2][] |
Table 2: Reactive Properties and Conditions.
Reaction Mechanism and Experimental Workflow
The utility of Methyltetrazine-PEG8-PFP ester lies in its capacity to facilitate a two-step, controlled conjugation process.
Step 1: Amine Modification
The first step involves the reaction of the PFP ester with a primary or secondary amine on a biomolecule (e.g., an antibody). This reaction forms a stable amide bond, tethering the methyltetrazine-PEG8 moiety to the biomolecule.
Step 2: Bioorthogonal Ligation
The second step is the bioorthogonal "click" reaction. The methyltetrazine-functionalized biomolecule is reacted with a second molecule that has been modified to contain a trans-cyclooctene (TCO) group. This IEDDA reaction is extremely fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[7]
A general workflow for the creation of an antibody-drug conjugate (ADC) using this linker is depicted below. This process involves initial antibody preparation, conjugation with the linker, purification, and subsequent ligation with the TCO-modified payload.
Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general framework for the conjugation of a cytotoxic drug to an antibody using Methyltetrazine-PEG8-PFP ester. Optimization may be required for specific antibodies and payloads.
Materials and Reagents:
-
Antibody of interest (e.g., Trastuzumab)
-
Methyltetrazine-PEG8-PFP ester
-
TCO-modified cytotoxic drug
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., desalting column)
-
Dialysis cassette
Procedure:
Part 1: Antibody Modification with Methyltetrazine-PEG8
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Linker Solution Preparation:
-
Important: Allow the vial of Methyltetrazine-PEG8-PFP ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of Methyltetrazine-PEG8-PFP ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody precipitation.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts using an SEC desalting column, eluting with the desired storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration and degree of labeling (DOL) of the purified methyltetrazine-modified antibody.
-
Part 2: Ligation of TCO-Drug to Modified Antibody
-
Reactant Preparation:
-
Ensure the purified methyltetrazine-labeled antibody is at a known concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
Dissolve the TCO-modified drug in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-modified drug to the methyltetrazine-labeled antibody solution.
-
The reaction is typically complete in under 30 minutes at room temperature. For very dilute solutions, the reaction time can be extended to 1-2 hours.
-
-
Final Purification:
-
If necessary, remove the excess TCO-modified drug by SEC or dialysis.
-
-
Analysis:
-
Analyze the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using appropriate analytical techniques (e.g., HPLC, mass spectrometry).
-
Application in Targeted Cancer Therapy: HER2 Signaling Pathway
A prominent application of Methyltetrazine-PEG8-PFP ester is in the development of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2).[9] Overexpression of HER2 is a key driver in several cancers, including breast and gastric cancers.[7] HER2 activation, through homodimerization or heterodimerization with other HER family members, triggers downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote cell proliferation, survival, and migration.[2][4][6]
An ADC constructed with a HER2-targeting antibody (like Trastuzumab), a potent cytotoxic payload, and the Methyltetrazine-PEG8 linker can selectively deliver the payload to HER2-overexpressing cancer cells. The antibody binds to HER2, and the ADC-receptor complex is internalized. Inside the cell, the payload is released, leading to targeted cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pretargeted Alpha Therapy of Disseminated Cancer Combining Click Chemistry and Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 9. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
